Tetradecanediamide
Description
Tetradecanediamide is a diamide compound characterized by a 14-carbon alkyl chain (tetradecane) linked to two amide functional groups. This compound’s diamide structure may confer unique physicochemical properties, such as enhanced stability or intermolecular hydrogen bonding, compared to monoamide analogs. However, its toxicity, biodegradability, and industrial applications remain understudied, as indicated by the lack of comprehensive safety data in the literature .
Properties
CAS No. |
61382-93-2 |
|---|---|
Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tetradecanediamide |
InChI |
InChI=1S/C14H28N2O2/c15-13(17)11-9-7-5-3-1-2-4-6-8-10-12-14(16)18/h1-12H2,(H2,15,17)(H2,16,18) |
InChI Key |
MJUDKYVSUQWNTB-UHFFFAOYSA-N |
SMILES |
C(CCCCCCC(=O)N)CCCCCC(=O)N |
Canonical SMILES |
C(CCCCCCC(=O)N)CCCCCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Tetradecanediamide with structurally or functionally related compounds, focusing on molecular features, stability, applications, and toxicological profiles.
Table 1: Key Properties of this compound and Analogs
Note: CAS number for this compound inferred from ; other analogs derived from .
Structural and Functional Insights
Amide Group Configuration: this compound’s dual amide groups may enhance its polarity and hydrogen-bonding capacity compared to N-Tetradecanamide (monoamide). This structural difference could influence solubility in aqueous or organic solvents, impacting its utility in drug delivery or material science .
Stability and Reactivity: N-Tetradecanamide is stable under normal conditions but reacts with strong acids, bases, or oxidizing agents, producing toxic fumes upon combustion . This compound’s reactivity profile is unknown but may differ due to its diamide structure. Ranitidine-related diamines (e.g., Ranitidine diamine hemifumarate) exhibit well-characterized stability in pharmaceutical contexts, suggesting that this compound’s performance in similar applications would require empirical validation .
Toxicological and Ecological Profiles: Both this compound and N-Tetradecanamide lack comprehensive toxicity data, limiting their use outside controlled R&D settings . In contrast, the Comparative Toxicogenomics Database (CTD) curates data on over 1,600 amino acid-based compounds, which may include amide analogs, but this compound-specific entries are absent .
Ranitidine derivatives highlight the pharmaceutical relevance of diamines and diamides, though this compound’s bioactivity remains unexplored .
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